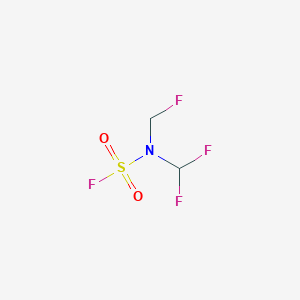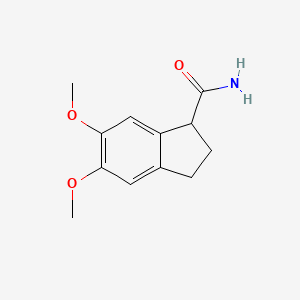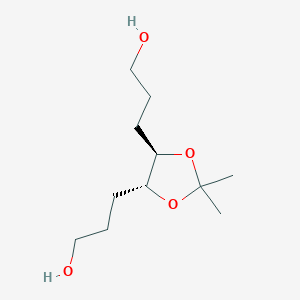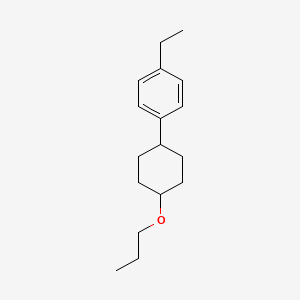![molecular formula C17H21O3P B14273367 Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate CAS No. 127218-04-6](/img/structure/B14273367.png)
Diethyl [([1,1'-biphenyl]-2-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate typically involves the reaction of biphenyl derivatives with phosphonate reagents. One common method is the palladium-catalyzed cross-coupling reaction between H-phosphonate diesters and aryl halides . This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate may involve large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is particularly advantageous for industrial applications due to its high yield and short reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and bases such as sodium hydroxide. Reaction conditions often involve room temperature or mild heating, and the use of solvents like toluene or acetonitrile .
Major Products Formed
The major products formed from these reactions include aryl phosphonates, phosphonic acids, and phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphorylation processes . This interaction can affect various biochemical pathways, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other aryl phosphonates, such as diethyl 4-methylbenzylphosphonate and dimethyl methylphosphonate .
Uniqueness
Diethyl [([1,1’-biphenyl]-2-yl)methyl]phosphonate is unique due to its biphenyl structure, which provides additional stability and potential for π-π interactions. This structural feature distinguishes it from other simpler aryl phosphonates and contributes to its specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
127218-04-6 |
|---|---|
Molekularformel |
C17H21O3P |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-2-phenylbenzene |
InChI |
InChI=1S/C17H21O3P/c1-3-19-21(18,20-4-2)14-16-12-8-9-13-17(16)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
MNRIYVANSCJUHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=CC=C1C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline](/img/structure/B14273335.png)


![Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-](/img/structure/B14273356.png)

![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)



